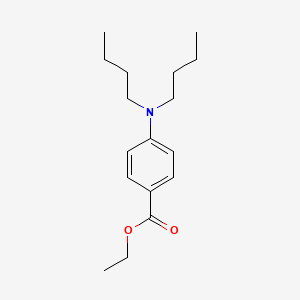
Boc-Pressinoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Pressinoic acid is a synthetic hexapeptide with a strong corticotrophin-releasing activity. It is also known to act as an oxytocin inhibitor and can induce maternal behavior. The compound is characterized by its molecular formula C33H42N8O10S2 and a molecular weight of 774.86 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-Pressinoic acid is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves anchoring the C-terminus of the peptide chain to an insoluble resin support via a linker. The peptide chain is then assembled from the C-terminus to the N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of Nα-amine protection) using orthogonal protection strategies for Nα-amino group and reactive side chains .
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to facilitate the synthesis of the desired peptide sequence efficiently. The use of pseudo first-order kinetics in SPPS ensures quantitative reactions (>99.5%) due to the efficient removal of excess reagents and by-products through filtration and washing .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Pressinoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, altering the compound’s structure and activity.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions include the deprotected peptide, oxidized peptide with disulfide bonds, and reduced peptide with free thiol groups .
Wissenschaftliche Forschungsanwendungen
Boc-Pressinoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis and as a building block for more complex peptides.
Biology: The compound is studied for its role in corticotrophin-releasing activity and its inhibitory effects on oxytocin.
Medicine: Research focuses on its potential therapeutic applications in regulating stress responses and maternal behavior.
Industry: this compound is used in the development of peptide-based drugs and as a reference standard in analytical chemistry.
Wirkmechanismus
Boc-Pressinoic acid exerts its effects by interacting with specific molecular targets and pathways. It binds to corticotrophin-releasing hormone receptors, leading to the release of corticotrophin. Additionally, it inhibits oxytocin receptors, thereby modulating maternal behavior. The compound’s activity is mediated through the formation of disulfide bonds, which are essential for its biological function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxytocin: A peptide hormone that plays a role in social bonding, sexual reproduction, and childbirth.
Vasopressin: A peptide hormone that regulates water retention in the body and increases blood pressure.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Uniqueness
Boc-Pressinoic acid is unique due to its dual activity as a corticotrophin-releasing agent and an oxytocin inhibitor. This dual functionality makes it a valuable tool in studying the interplay between stress responses and social behaviors.
Eigenschaften
Molekularformel |
C38H50N8O12S2 |
|---|---|
Molekulargewicht |
875.0 g/mol |
IUPAC-Name |
(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-19-[(2-methylpropan-2-yl)oxycarbonylamino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C38H50N8O12S2/c1-38(2,3)58-37(57)46-27-18-59-60-19-28(36(55)56)45-34(53)26(17-30(40)49)44-31(50)23(13-14-29(39)48)41-32(51)24(15-20-7-5-4-6-8-20)42-33(52)25(43-35(27)54)16-21-9-11-22(47)12-10-21/h4-12,23-28,47H,13-19H2,1-3H3,(H2,39,48)(H2,40,49)(H,41,51)(H,42,52)(H,43,54)(H,44,50)(H,45,53)(H,46,57)(H,55,56)/t23-,24-,25-,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
LOBKXYXXHBUTFJ-QUQVWLGBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
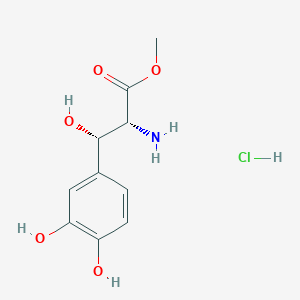
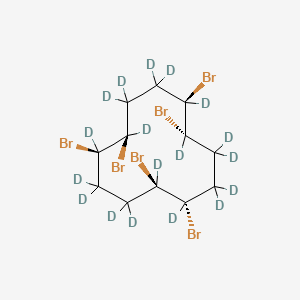

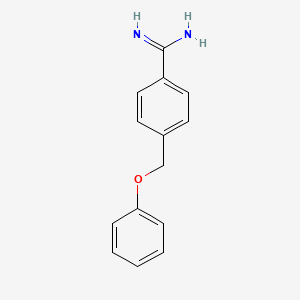

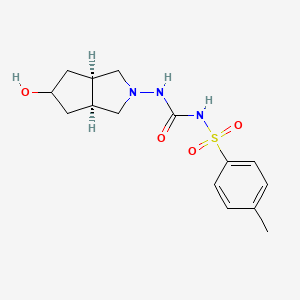
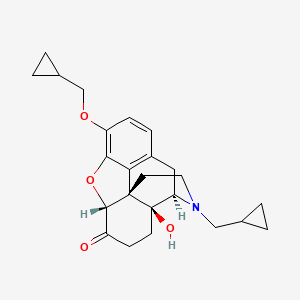
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
